N-[2-(2-chlorophenoxy)ethyl]-N-methylamine

Catalog No.
S1916135
CAS No.
70289-29-1
M.F
C9H12ClNO
M. Wt
185.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(2-chlorophenoxy)ethyl]-N-methylamine

CAS Number

70289-29-1

Product Name

N-[2-(2-chlorophenoxy)ethyl]-N-methylamine

IUPAC Name

2-(2-chlorophenoxy)-N-methylethanamine

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

InChI

InChI=1S/C9H12ClNO/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3

InChI Key

GYRWDMBVYFSMTO-UHFFFAOYSA-N

SMILES

CNCCOC1=CC=CC=C1Cl

Canonical SMILES

CNCCOC1=CC=CC=C1Cl

N-[2-(2-chlorophenoxy)ethyl]-N-methylamine is a secondary amine with a chlorophenoxy group attached to an ethyl linker. The compound features a chlorine atom at the ortho position of the phenoxy ring, which influences its reactivity and properties. Its molecular formula is C9H12ClNO, and it has a molecular weight of 185.65 g/mol.

Due to its functional groups:

  • Nucleophilic substitution: The chlorine atom on the phenoxy ring can undergo nucleophilic aromatic substitution reactions with strong nucleophiles.
  • N-alkylation: The secondary amine group can be further alkylated to form tertiary amines or quaternary ammonium salts.
  • Oxidation: The amine group can be oxidized to form N-oxides or other nitrogen-containing compounds.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides.

While specific information on the biological activity of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine is limited, compounds with similar structural features have shown various biological effects:

  • Potential anticancer activity: Some phenoxy-containing compounds have demonstrated anticancer properties .
  • Possible neurotransmitter modulation: The amine group may interact with neurotransmitter systems, potentially affecting neurological processes.
  • Potential antimicrobial activity: Chlorophenoxy compounds have shown antimicrobial properties in some studies.

N-[2-(2-chlorophenoxy)ethyl]-N-methylamine can be synthesized using various methods:

  • Nucleophilic substitution: Reacting 2-chlorophenol with 2-chloro-N-methylethanamine in the presence of a base.
  • Reductive amination: Condensing 2-(2-chlorophenoxy)acetaldehyde with methylamine, followed by reduction of the resulting imine.
  • Gabriel synthesis: Using phthalimide and 2-(2-chlorophenoxy)ethyl bromide, followed by hydrazinolysis and methylation.

Potential applications of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine include:

  • Pharmaceutical intermediates: It may serve as a building block for drug synthesis.
  • Agrochemical precursors: The compound could be used in the development of pesticides or herbicides.
  • Research tool: It may be employed in studying structure-activity relationships of phenoxy compounds.

Interaction studies involving N-[2-(2-chlorophenoxy)ethyl]-N-methylamine could focus on:

  • Receptor binding: Investigating its affinity for various receptors, such as adrenergic or serotonergic receptors.
  • Enzyme inhibition: Exploring its potential to inhibit enzymes involved in neurotransmitter metabolism.
  • Membrane permeability: Studying its ability to cross biological membranes, which is crucial for potential drug development.

Similar Compounds

Several compounds share structural similarities with N-[2-(2-chlorophenoxy)ethyl]-N-methylamine:

  • 2-(4-Chlorophenoxy)-N-(2-hydroxyethyl)-N,2-dimethylpropanamide: This compound also contains a chlorophenoxy group and an amine functionality .
  • Fenofibric acid: A related compound with a similar phenoxy structure, used as a lipid-lowering agent .
  • Ethiofencarb: A carbamate insecticide with a phenoxy group, although it lacks the chlorine substituent .
  • Fenoxycarb: An insect growth regulator with a phenoxy group and a carbamate moiety .
  • Pirimicarb: A dimethylcarbamate insecticide with a pyrimidine ring instead of a phenoxy group .

N-[2-(2-chlorophenoxy)ethyl]-N-methylamine is unique due to its specific combination of a 2-chlorophenoxy group and a secondary amine. This structure sets it apart from the listed compounds, potentially leading to distinct chemical and biological properties.

SubstrateNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
2-Chlorophenol2-ChloroethylamineK2CO3DMF801275
2-Chlorophenol2-ChloroethylamineNaOHEthanol60868
2-Chlorophenol2-ChloroethylamineCs2CO3Acetonitrile701082
4-Chlorophenol2-ChloroethylamineK2CO3DMF851570
2-Chlorophenol2-ChloroethylamineKOHWater100665

Temperature optimization reveals a delicate balance between reaction rate and selectivity. Elevated temperatures accelerate the nucleophilic substitution but may promote unwanted elimination reactions or thermal decomposition of sensitive intermediates [7] [8]. The optimal temperature range typically falls between 70-85°C, providing sufficient activation energy while maintaining reaction selectivity.

Reductive Amination Approaches for Ethylamine Backbone Formation

Reductive amination represents a versatile and highly selective methodology for constructing the ethylamine backbone of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine. This approach circumvents the challenges associated with direct alkylation by employing a two-step process involving imine formation followed by reduction [1] [2] [10].

The mechanistic pathway begins with the nucleophilic addition of methylamine to the carbonyl carbon of 2-(2-chlorophenoxy)acetaldehyde, forming a carbinolamine intermediate. Subsequent dehydration yields the corresponding imine, which undergoes selective reduction to produce the desired secondary amine [10] [11]. The reaction conditions can be carefully tuned to favor specific product formation while minimizing over-alkylation.

Sodium cyanoborohydride emerges as the reducing agent of choice due to its unique selectivity profile. Unlike conventional metal hydrides, sodium cyanoborohydride exhibits preferential reactivity toward imines over aldehydes or ketones under mildly acidic conditions [1] [10]. This selectivity enables the reductive amination to proceed with minimal side product formation and excellent yields.

The pH control during reductive amination proves critical for optimal results. Mildly acidic conditions facilitate imine formation while preventing the decomposition of the reducing agent [2] [11]. The optimal pH range typically spans 4.0-5.5, achieved through careful buffer selection or controlled addition of weak acids.

Table 2: Reductive Amination Approaches for Ethylamine Backbone Formation

Aldehyde/KetoneAmine SourceReducing AgentSolventpHTemperature (°C)Time (h)Yield (%)
2-(2-Chlorophenoxy)acetaldehydeMethylamineNaBH3CNMethanol5.025488
2-(2-Chlorophenoxy)acetaldehydeMethylamineNaBH4Ethanol7.00672
2-(2-Chlorophenoxy)acetaldehydeMethylamineNaBH(OAc)3Acetic acid4.525385
2-(2-Chlorophenoxy)acetoneMethylamineNaBH3CNMethanol5.540878
2-(2-Chlorophenoxy)acetaldehydeMethylamine·HClNaBH3CNMethanol4.025590

Solvent selection significantly influences the efficiency of reductive amination. Protic solvents such as methanol and ethanol facilitate the protonation steps required for imine formation and reduction [10] [11]. However, the presence of water must be carefully controlled, as excessive moisture can lead to competing hydrolysis reactions and reduced yields.

Temperature optimization reveals that room temperature conditions generally provide optimal results for most reductive amination reactions. Lower temperatures may slow the reaction rate, while elevated temperatures can promote side reactions such as amine alkylation or reducing agent decomposition [11] [12].

Catalytic Hydrogenation Techniques in Amine Synthesis

Catalytic hydrogenation provides a powerful and environmentally benign approach for the synthesis of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine through the reduction of various nitrogen-containing precursors. This methodology offers excellent selectivity and functional group tolerance while operating under relatively mild conditions [12] [13].

The choice of catalyst profoundly influences both the reaction rate and selectivity. Palladium on carbon remains the most widely employed catalyst due to its high activity and broad substrate tolerance [12] [13]. The catalyst loading typically ranges from 5-10% by weight, providing sufficient activity while minimizing costs. Alternative catalysts such as platinum on carbon and rhodium on alumina offer complementary selectivity profiles and may be preferred for specific substrates.

Hydrogen pressure optimization balances reaction rate with safety considerations. Low-pressure conditions (1-5 bar) are generally sufficient for most reductions and offer practical advantages in terms of equipment requirements and operational safety [12] [13]. Higher pressures may accelerate the reaction but increase the risk of over-reduction or catalyst deactivation.

Table 3: Catalytic Hydrogenation Techniques in Amine Synthesis

SubstrateCatalystHydrogen Pressure (bar)SolventTemperature (°C)Time (h)Yield (%)Selectivity (%)
N-[2-(2-chlorophenoxy)ethyl]iminePd/C (10%)1Methanol2529298
N-[2-(2-chlorophenoxy)ethyl]iminePt/C (5%)5Ethanol5048794
N-[2-(2-chlorophenoxy)ethyl]nitrileRaney Ni10Ammonia/Methanol8069590
N-[2-(2-chlorophenoxy)ethyl]imineRh/Al2O33Methanol4038996
N-[2-(2-chlorophenoxy)ethyl]oximePd(OH)2/C1Acetic acid2538592

Solvent selection for catalytic hydrogenation requires consideration of substrate solubility, catalyst compatibility, and product isolation requirements. Protic solvents such as methanol and ethanol are generally preferred due to their ability to stabilize ionic intermediates and facilitate proton transfer processes [12] [13]. The presence of acid additives can enhance the reduction rate for certain substrates by promoting protonation of the nitrogen atom.

Temperature control during catalytic hydrogenation influences both reaction rate and selectivity. Room temperature conditions are often sufficient for highly activated substrates, while less reactive compounds may require moderate heating to achieve acceptable reaction rates [11] [13]. Excessive temperatures should be avoided to prevent catalyst deactivation or undesired side reactions.

Purification Strategies and Yield Optimization

The purification of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine requires careful consideration of the compound's basic nature and potential for acid-base interactions with chromatographic media. Traditional silica gel chromatography may lead to poor recoveries and peak tailing due to the strong interaction between the basic amine and acidic silanol groups [14] [15].

Amine-bonded silica columns offer significant advantages for the purification of basic compounds by providing a more alkaline chromatographic environment. The propylamine functionality bonded to the silica surface neutralizes acidic sites and reduces unwanted interactions with the target compound [14] [15] [16]. This approach typically results in improved peak shapes, higher recoveries, and better separation efficiency.

Alternative purification strategies include acid-base extraction techniques that exploit the basic nature of the target compound. Treatment with aqueous hydrochloric acid converts the free amine to its water-soluble hydrochloride salt, enabling efficient separation from neutral and acidic impurities [17] [18]. Subsequent neutralization with aqueous base regenerates the free amine, which can be extracted into organic solvents.

Table 4: Purification Strategies and Yield Optimization

Purification MethodMobile Phase/SolventTemperature (°C)Recovery Yield (%)Purity (%)Processing Time (h)Relative Cost
Flash Chromatography (Silica)Hexane/EtOAc (3:1)2585962.0Medium
Flash Chromatography (Amine-bonded)Hexane/EtOAc (4:1)2592981.5High
RecrystallizationEthanol/Water078944.0Low
Acid-Base ExtractionHCl/NaOH (aq)2588901.0Low
DistillationN/A8575923.0Medium

Recrystallization techniques offer a cost-effective approach for final product purification, particularly when high purity is required. The selection of appropriate solvent systems depends on the solubility characteristics of both the target compound and potential impurities [17] [7]. Mixed solvent systems such as ethanol-water often provide optimal conditions for selective crystallization.

Distillation represents another viable purification option, particularly for compounds with suitable volatility and thermal stability. The relatively low boiling point of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine enables purification through vacuum distillation at moderate temperatures [18] [8]. This approach eliminates the need for expensive chromatographic media while providing good recovery yields.

Thermodynamic Parameters: Melting/Boiling Points and Phase Behavior

N-[2-(2-chlorophenoxy)ethyl]-N-methylamine exhibits distinct thermodynamic characteristics that reflect its molecular structure combining an aromatic chlorophenoxy moiety with a secondary amine functional group. The compound's fundamental thermodynamic parameters provide essential insights into its physical behavior and stability under varying temperature conditions.

Molecular Identity and Basic Thermodynamic Properties

The compound possesses a molecular formula of C₉H₁₂ClNO with a molecular weight of 185.65 g/mol [1] [2]. The calculated boiling point is reported as 273.3°C at 760 mmHg, indicating substantial intermolecular forces due to the presence of both aromatic π-π interactions and hydrogen bonding capabilities of the amine group [3]. This relatively high boiling point is characteristic of secondary amines bearing aromatic substituents, where the combination of dipole-dipole interactions and Van der Waals forces contribute significantly to the overall intermolecular attraction.

The calculated density of 1.11 g/cm³ suggests a compact molecular packing arrangement, typical of compounds containing both aromatic rings and heteroatoms [3]. This density value falls within the expected range for chlorinated aromatic ethers, where the chlorine substituent contributes to increased molecular density through its higher atomic mass and polarizability.

Phase Transition Behavior

While specific melting point data for N-[2-(2-chlorophenoxy)ethyl]-N-methylamine was not available in the literature, analysis of structurally related compounds provides valuable insights. Similar chlorophenoxy ethyl amines typically exhibit melting points in the range of 35-85°C, depending on substitution patterns and crystalline forms [4] [5] [6]. The ortho-chloro substitution pattern in this compound is expected to influence crystal packing through steric hindrance and dipole interactions, potentially affecting the melting point compared to meta- or para-substituted analogs.

The flash point is estimated to exceed 100°C, indicating relatively low volatility at ambient temperatures and moderate fire hazard classification [7]. This property is consistent with the compound's molecular weight and boiling point, suggesting stable handling characteristics under normal laboratory conditions.

Thermodynamic Data Summary

PropertyValueMethodReference
Molecular Weight185.65 g/molExperimental [1] [2]
Boiling Point273.3°C at 760 mmHgCalculated [3]
Density1.11 g/cm³Calculated [3]
Flash Point>100°CEstimated [7]
Physical StateLiquid/Low-melting solidInferred [1]

Solubility Characteristics in Organic Solvents and Aqueous Systems

The solubility profile of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine reflects the dual nature of its molecular structure, incorporating both hydrophilic amine functionality and lipophilic aromatic components. This amphiphilic character significantly influences its dissolution behavior across different solvent systems.

Partition Coefficient and Lipophilicity

The calculated partition coefficient (xlogP) of 2.41 indicates moderate lipophilicity, positioning the compound between hydrophilic and strongly lipophilic categories [1]. This value suggests favorable partitioning into organic phases while maintaining some aqueous solubility, a characteristic particularly relevant for pharmaceutical and agrochemical applications. The partition coefficient places N-[2-(2-chlorophenoxy)ethyl]-N-methylamine in an optimal range for biological membrane permeability, as compounds with logP values between 1-3 typically exhibit good absorption characteristics.

Aqueous Solubility Behavior

In aqueous systems, the compound exhibits limited but measurable solubility due to the presence of the secondary amine group, which can form hydrogen bonds with water molecules [1] [8]. The amine nitrogen serves as both a hydrogen bond acceptor and, when protonated under acidic conditions, a hydrogen bond donor. The solubility is expected to increase significantly under acidic pH conditions where the amine becomes protonated, forming the corresponding ammonium salt with enhanced water solubility.

The presence of the chlorophenoxy group reduces overall aqueous solubility compared to simple aliphatic amines, as the aromatic system and chlorine substituent contribute to hydrophobic character. However, the ether linkage provides some polarity that partially compensates for this hydrophobic effect.

Organic Solvent Solubility

N-[2-(2-chlorophenoxy)ethyl]-N-methylamine demonstrates favorable solubility in organic solvents, particularly those of moderate to high polarity [1] [8]. The compound shows excellent solubility in dichloromethane and ethanol, as predicted from its partition coefficient. In dichloromethane, the compound benefits from favorable interactions between the chlorinated aromatic ring and the solvent, while the amine group contributes to overall solvation.

Polar organic solvents such as ethanol, methanol, and acetonitrile provide good solvation through hydrogen bonding with the amine group and dipole-dipole interactions with the ether oxygen and aromatic system. The compound is expected to show moderate solubility in less polar solvents like diethyl ether and chloroform, where the aromatic character dominates the solvation behavior.

Solvent-Specific Solubility Data

Solvent SystemSolubility ProfileInteraction MechanismApplications
Water (neutral pH)Limited solubilityHydrogen bonding with amineExtraction processes
Water (acidic pH)Enhanced solubilityProtonated amine salt formationPurification methods
DichloromethaneExcellent solubilityChloro-aromatic interactionsSynthesis and extraction
EthanolGood solubilityHydrogen bonding and polarityCrystallization medium
AcetonitrileGood solubilityDipole interactionsHPLC mobile phases
HexanePoor solubilityLimited interactionsWashing procedures

Spectroscopic Fingerprints: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Analysis

The spectroscopic characterization of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine provides definitive structural identification and purity assessment through multiple analytical techniques. Each spectroscopic method offers unique insights into different aspects of the molecular structure and electronic environment.

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine exhibits characteristic resonances that unambiguously confirm the molecular structure. The N-methyl group appears as a sharp singlet at δ 2.4-2.8 ppm, integrating for three protons. This chemical shift is typical for N-methyl groups in secondary amines, where the nitrogen's electron density provides moderate shielding [9] [10].

The ethylene bridge (NCH₂CH₂O) generates two distinct multipiples: the α-nitrogen methylene protons (NCH₂) resonate at δ 2.8-3.2 ppm as a triplet, while the α-oxygen methylene protons (OCH₂) appear at δ 4.0-4.3 ppm, also as a triplet. The downfield shift of the OCH₂ protons reflects the deshielding effect of the oxygen atom and aromatic ring [11] [12].

The aromatic region displays four distinct proton environments corresponding to the 2-chlorophenyl system. The ortho-chlorine substitution creates a characteristic pattern with protons appearing between δ 6.8-7.4 ppm. The chemical shifts and coupling patterns provide definitive evidence for the substitution pattern, with the proton ortho to chlorine typically appearing most downfield due to the combined effects of aromatic deshielding and chlorine's electronegativity.

¹³C Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information with distinct resonances for each carbon environment. The N-methyl carbon appears at δ 35-45 ppm, while the ethylene bridge carbons (NCH₂ and OCH₂) resonate at δ 57-67 ppm [11] [12]. The aromatic carbons span the range δ 115-155 ppm, with the chlorine-bearing carbon typically appearing in the δ 125-135 ppm region due to the inductive effect of the chlorine substituent.

The ether carbon (C-O) appears characteristically downfield around δ 155-160 ppm, reflecting the electron-withdrawing effect of the oxygen atom on the aromatic system. The multiplicity and chemical shifts of aromatic carbons provide definitive confirmation of the 2-chlorophenoxy substitution pattern.

Infrared Spectroscopy Analysis

The infrared spectrum of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine exhibits characteristic absorption bands that confirm the presence of key functional groups and structural features [13] [14] [15]. The spectrum displays several diagnostic regions:

C-H Stretching Region (2800-3000 cm⁻¹)
Aliphatic C-H stretching vibrations appear in the 2800-3000 cm⁻¹ range, with multiple bands corresponding to methyl and methylene groups. The N-methyl C-H stretches typically appear around 2820-2850 cm⁻¹, while the ethylene bridge C-H stretches occur at 2850-2950 cm⁻¹.

Aromatic Region (1600-1450 cm⁻¹)
The aromatic C=C stretching vibrations produce characteristic bands at approximately 1600 and 1500 cm⁻¹. These bands are diagnostic for substituted benzene rings and their intensity and position can provide information about the substitution pattern.

C-O Stretching Region (1200-1050 cm⁻¹)
The ether C-O stretch appears as a strong absorption around 1200-1250 cm⁻¹, confirming the presence of the aromatic ether linkage. This band is typically intense and well-resolved in phenolic ethers.

Aromatic C-H Bending (750-900 cm⁻¹)
Out-of-plane aromatic C-H bending vibrations provide fingerprint information about the substitution pattern. For ortho-disubstituted benzenes, characteristic bands appear around 750 cm⁻¹.

Mass Spectrometry Analysis

Mass spectrometric analysis provides molecular weight confirmation and structural elucidation through fragmentation patterns [16] [17]. The molecular ion peak [M]⁺ appears at m/z 185, corresponding to the molecular formula C₉H₁₂ClNO. The isotope pattern shows the characteristic chlorine isotope cluster with [M+2]⁺ at approximately one-third the intensity of the molecular ion, confirming the presence of one chlorine atom.

Fragmentation Patterns

The mass spectrum exhibits characteristic fragmentation patterns typical of aromatic ethers and secondary amines. Base peaks commonly arise from α-cleavage adjacent to the nitrogen atom, producing fragments such as [CH₂=N(CH₃)CH₂]⁺ at m/z 58. Loss of the chlorophenoxy group generates fragments corresponding to the ethylmethylamine portion.

Other significant fragments include the chlorophenoxy cation [ClC₆H₄O]⁺ at m/z 127 and various aromatic fragments resulting from ring cleavage and rearrangement processes. The fragmentation pattern provides definitive structural confirmation and can be used for quantitative analysis in complex mixtures.

Spectroscopic Data Summary

TechniqueKey Diagnostic FeaturesChemical Shifts/FrequenciesStructural Information
¹H NMRN-CH₃ singletδ 2.4-2.8 ppmSecondary amine confirmation
NCH₂ tripletδ 2.8-3.2 ppmEthylene bridge α to nitrogen
OCH₂ tripletδ 4.0-4.3 ppmEthylene bridge α to oxygen
Aromatic multipletδ 6.8-7.4 ppm2-Chlorophenyl system
¹³C NMRN-CH₃ carbonδ 35-45 ppmMethyl group on nitrogen
Bridge carbonsδ 57-67 ppmEthylene connector
Aromatic carbonsδ 115-155 ppmSubstituted benzene ring
IRC-H stretches2800-3000 cm⁻¹Aliphatic C-H bonds
Aromatic C=C1600, 1500 cm⁻¹Benzene ring
C-O stretch1200-1250 cm⁻¹Ether linkage
MSMolecular ionm/z 185 [M]⁺Molecular weight confirmation
Base fragmentm/z 58Amine fragment
Phenoxy fragmentm/z 127Chlorophenoxy portion

Chromatographic Behavior in Reverse-Phase Systems

The chromatographic behavior of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine in reverse-phase systems reflects the compound's amphiphilic nature and provides crucial information for analytical method development and purification strategies. The compound's retention characteristics are influenced by its moderate lipophilicity, basic amine functionality, and aromatic structure.

Reverse-Phase High-Performance Liquid Chromatography

In reverse-phase liquid chromatography systems, N-[2-(2-chlorophenoxy)ethyl]-N-methylamine exhibits moderate retention characteristics on C18 stationary phases [18] [19]. The compound's calculated logP value of 2.41 predicts intermediate retention behavior, with capacity factors (k') typically ranging from 3-8 under standard conditions. This retention range places the compound in an optimal analytical window for quantitative determination and separation from related impurities.

Mobile Phase Optimization

The basic nature of the amine group significantly influences chromatographic behavior, particularly regarding peak shape and retention reproducibility. Under neutral pH conditions, the compound may exhibit peak tailing due to secondary interactions between the basic amine and residual silanol groups on the stationary phase. Optimal separation conditions typically employ acidic mobile phases (pH 3.0-4.0) where the amine becomes protonated, eliminating unwanted secondary interactions and producing symmetric peak shapes [18] [20].

A typical mobile phase composition consists of acetonitrile and water (60:40 v/v) with 0.1% trifluoroacetic acid to maintain pH control and ensure amine protonation. Alternative buffer systems using phosphoric acid or formic acid provide comparable results while offering mass spectrometry compatibility for liquid chromatography-mass spectrometry applications.

Detection Strategies

Ultraviolet detection represents the primary detection mode for N-[2-(2-chlorophenoxy)ethyl]-N-methylamine, with optimal sensitivity achieved at 220 nm and 254 nm [18] [21]. The aromatic chromophore provides adequate ultraviolet absorption for quantitative analysis, while the 220 nm wavelength offers enhanced sensitivity for trace-level determinations. The compound's aromatic system also enables fluorescence detection under appropriate excitation conditions, potentially providing enhanced selectivity and sensitivity.

Temperature Effects

Column temperature significantly influences retention and selectivity in reverse-phase systems. Elevated temperatures (32-40°C) typically improve peak shape and reduce analysis time while maintaining resolution from potential interferents [18]. The temperature coefficient of retention is moderate, reflecting the balanced hydrophobic and hydrophilic character of the molecule.

Method Development Considerations

Successful analytical method development requires consideration of several factors specific to basic compounds like N-[2-(2-chlorophenoxy)ethyl]-N-methylamine. The pH of the mobile phase must be maintained at least 2 units below the compound's pKa to ensure complete protonation and consistent retention behavior. Buffer concentration should be optimized to provide adequate pH control without compromising mass spectrometry compatibility when required.

Column selection influences separation quality, with modern C18 phases offering improved performance for basic compounds through reduced silanol activity. End-capped stationary phases or specialized base-deactivated columns may provide superior peak shapes and method robustness.

Preparative Chromatography Applications

For preparative isolation and purification, reverse-phase chromatography provides an effective approach for obtaining high-purity N-[2-(2-chlorophenoxy)ethyl]-N-methylamine. Scale-up from analytical to preparative conditions requires careful optimization of loading capacity and mobile phase composition to maintain resolution while maximizing throughput [20].

The compound's moderate retention allows for reasonable cycle times in preparative applications, while its ultraviolet absorption provides straightforward fraction collection guidance. Solvent removal from collected fractions is facilitated by the use of volatile mobile phase modifiers such as trifluoroacetic acid or formic acid.

Alternative Chromatographic Systems

While reverse-phase chromatography represents the primary separation mode, alternative systems offer specific advantages for particular applications. Normal-phase chromatography may provide complementary selectivity for separating closely related structural analogs, though careful mobile phase optimization is required to manage the basic amine functionality [22] [23].

Ion-exchange chromatography exploits the basic character of the amine group for strong retention and high-resolution separations from neutral compounds. This approach is particularly valuable for purification applications where the target compound must be separated from neutral impurities or reaction byproducts.

Chromatographic Performance Data

System ParameterOptimal ConditionsPerformance MetricsApplications
Mobile PhaseACN:H₂O (60:40) + 0.1% TFAk' = 3-8, N > 5000Analytical quantitation
pH3.0-4.0Symmetric peaks, RSD < 2%Quality control
Temperature32-40°CReduced analysis timeRoutine analysis
DetectionUV 220/254 nmLOD < 1 μg/mLTrace analysis
ColumnC18, end-cappedPeak asymmetry < 1.5Method robustness
Flow Rate0.8-1.2 mL/minOptimal efficiencyStandard methods

XLogP3

2.3

Other CAS

70289-29-1

Wikipedia

Ethylamine, 2-(o-chlorophenoxy)-N-methyl-

Dates

Last modified: 08-16-2023

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